molecular formula C10H10Cl2N6 B15012007 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B15012007
M. Wt: 285.13 g/mol
InChI Key: SNOQOHOTGSQUQG-LHHJGKSTSA-N
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Description

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, a dichlorobenzylidene group, and a hydrazinyl linkage, making it a subject of interest in chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,3-dichlorobenzylidene)acetoacetate
  • Ethyl 2-{[(2E)-2-(2,3-dichlorobenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C10H10Cl2N6

Molecular Weight

285.13 g/mol

IUPAC Name

3-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H10Cl2N6/c1-6-15-17-10(18(6)13)16-14-5-7-3-2-4-8(11)9(7)12/h2-5H,13H2,1H3,(H,16,17)/b14-5+

InChI Key

SNOQOHOTGSQUQG-LHHJGKSTSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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